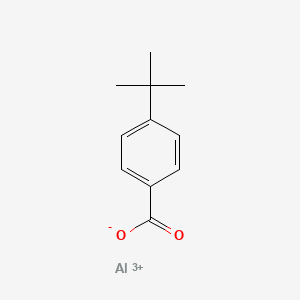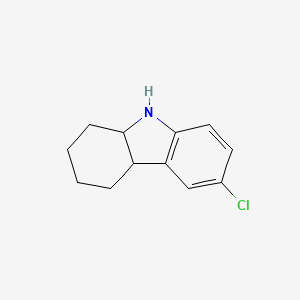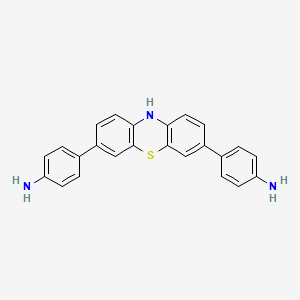
4,4'-(10H-Phenothiazine-3,7-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(10H-Phenothiazine-3,7-diyl)dianiline is an organic compound with the molecular formula C24H19N3S. It is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms in its structure. This compound is known for its electron-rich properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline typically involves a Suzuki–Miyaura cross-coupling reaction. This method uses phenothiazine as the core structure, which is then coupled with aniline derivatives under specific conditions. The reaction generally requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; often in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(10H-Phenothiazine-3,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of organic semiconductors and photovoltaic materials.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of drugs targeting neurological disorders.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its electron-rich properties.
Wirkmechanismus
The exact mechanism of action of 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline depends on its application. In biological systems, it is believed to interact with various molecular targets, including enzymes and receptors, through its electron-rich phenothiazine core. This interaction can modulate the activity of these targets, leading to therapeutic effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in applications involving electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
3,7-Dibromo-10H-phenothiazine: A brominated derivative of phenothiazine, known for its use in dye-sensitized solar cells and as a bioactive compound.
10H-Phenothiazine: The parent compound, widely used in various applications due to its electron-rich nature.
Uniqueness: 4,4’-(10H-Phenothiazine-3,7-diyl)dianiline is unique due to its specific substitution pattern, which enhances its electron-donating properties and makes it particularly valuable in applications requiring stable, electron-rich compounds. Its ability to undergo various chemical reactions and its wide range of applications further distinguish it from other phenothiazine derivatives .
Eigenschaften
Molekularformel |
C24H19N3S |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
4-[7-(4-aminophenyl)-10H-phenothiazin-3-yl]aniline |
InChI |
InChI=1S/C24H19N3S/c25-19-7-1-15(2-8-19)17-5-11-21-23(13-17)28-24-14-18(6-12-22(24)27-21)16-3-9-20(26)10-4-16/h1-14,27H,25-26H2 |
InChI-Schlüssel |
KACOLACTWTZXCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


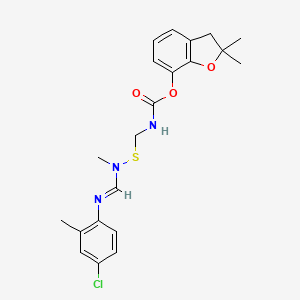

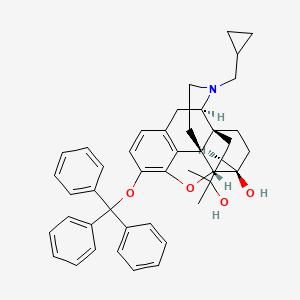
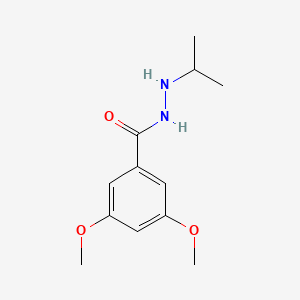
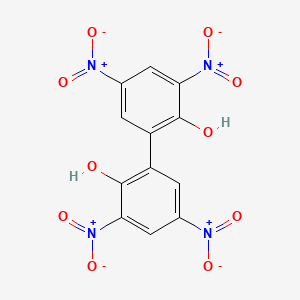
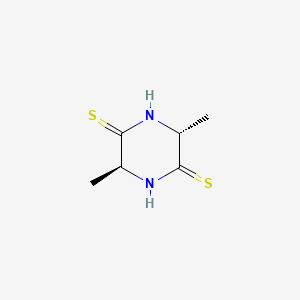
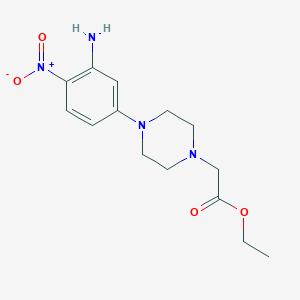
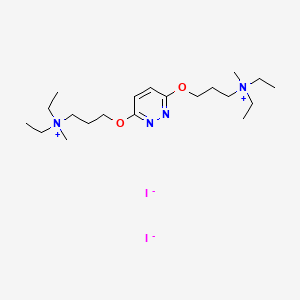
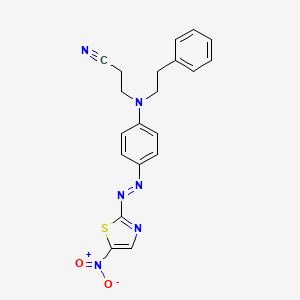

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
